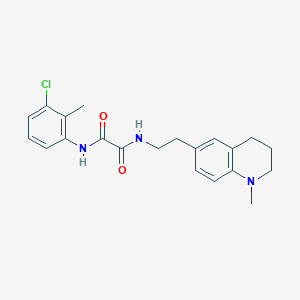

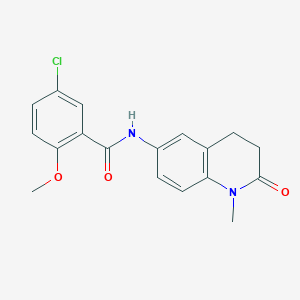

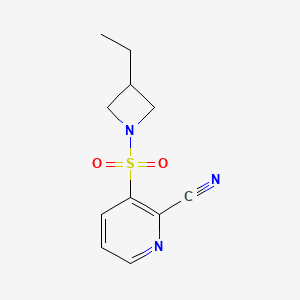

N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridazin-3(2H)-one derivatives, which include compounds similar to the one you’re asking about, have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are considered versatile pharmacophores in medicinal chemistry, and their easy functionalization makes them attractive synthetic building blocks for designing and synthesizing new drugs .

Synthesis Analysis

While specific synthesis methods for “N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide” are not available, pyridazin-3(2H)-one derivatives are commonly synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . Another common synthesis involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Scientific Research Applications

Synthesis of Heterocyclic Compounds

- The synthesis of pyridazine derivatives and related compounds has been a focus of research, demonstrating the flexibility of pyridazine as a core structure for developing novel chemical entities. For instance, Deeb et al. (1991) outlined reactions leading to pyrimido[4′,5′:4,5]thieno[2,3-c]-pyridazin-4-one derivatives, highlighting the chemical versatility of pyridazine compounds Deeb, A., Essawy, A., Yasine, F., & Fikry, R. (1991).

Antimicrobial Activity

- The antimicrobial activity of pyridazine and its derivatives has been an area of interest. Al-Kamali et al. (2014) synthesized new thieno[2,3-c]pyridazines with evaluated antibacterial activities, emphasizing the therapeutic potential of these compounds in addressing microbial infections Al-Kamali, A. S., Al-Hazmi, A., Alhousami, M., & Al-Masany, M. A. (2014).

Future Directions

Mechanism of Action

Target of Action

The compound, N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide, belongs to the class of pyridazine and pyridazinone derivatives . These heterocycles have been shown to exhibit a wide range of pharmacological activities . .

Mode of Action

Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target it acts upon.

Biochemical Pathways

Pyridazine and pyridazinone derivatives have been shown to affect a variety of biological processes, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Result of Action

Given the wide range of pharmacological activities exhibited by pyridazine and pyridazinone derivatives , the compound could potentially have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

N-(6-methylsulfanylpyridazin-3-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-25-17-11-10-16(21-22-17)20-19(23)18-12-6-2-4-8-14(12)24-15-9-5-3-7-13(15)18/h2-11,18H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPDTUHDTVWJTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2426328.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2426329.png)

![(E)-3-(2,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2426335.png)

![6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid](/img/structure/B2426341.png)